

Spectroscopic Analysis of Hosenkoside C: A Technical Overview

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Compound of Interest

Compound Name: *Hosenkoside C*

Cat. No.: *B8143437*

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Hosenkoside C, a baccharane glycoside isolated from the seeds of *Impatiens balsamina*, represents a class of natural products with significant interest in phytochemical and pharmacological research. The structural elucidation of such complex molecules relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to **Hosenkoside C**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of **Hosenkoside C**. Tandem MS (MS/MS) studies offer insights into its structural components, particularly its glycosidic nature. A key diagnostic feature in the mass spectrum of **Hosenkoside C** and related compounds is the fragmentation pattern. In positive ion mode, a characteristic ion for the Hosenkol C type aglycone is observed at a mass-to-charge ratio (m/z) of 381[1].

Table 1: Key Mass Spectrometry Data for **Hosenkoside C**

Feature	Observation	Significance
Aglycone Diagnostic Ion	m/z 381 (Positive Ion Mode)[1]	Characteristic fragment of the Hosenkol C aglycone, aiding in the identification of the core triterpenoid structure.
Fragmentation Pattern	Characteristic of its glycosidic nature[1]	Indicates the presence and allows for the analysis of sugar moieties attached to the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

While detailed, publicly available tables of the complete ^1H -NMR and ^{13}C -NMR spectral data for **Hosenkoside C** are scarce, the general features can be understood from the analysis of closely related baccharane glycosides. The spectra would exhibit characteristic signals for the triterpenoid aglycone and the attached sugar moieties.

The ^1H -NMR spectrum provides information about the chemical environment of each proton, their splitting patterns (multiplicity), and coupling constants, which reveals the connectivity between adjacent protons. The ^{13}C -NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

Table 2: Representative ^1H -NMR and ^{13}C -NMR Data for a Baccharane Glycoside Moiety

Note: The following data is representative of typical baccharane glycosides and serves as a template for what would be expected for **Hosenkoside C**. Actual chemical shifts may vary.

¹ H-NMR		¹³ C-NMR	
Proton	Chemical Shift (δ) ppm (Typical Range)	Carbon	Chemical Shift (δ) ppm (Typical Range)
Anomeric H (Sugar)	4.5 - 5.5	Anomeric C (Sugar)	95 - 105
Olefinic H	5.0 - 6.0	Olefinic C	120 - 140
Carbinolic H (Aglycone)	3.0 - 4.5	Carbinolic C (Aglycone)	60 - 90
Methyl H (Aglycone)	0.7 - 1.5	Methyl C (Aglycone)	15 - 30

Experimental Protocols

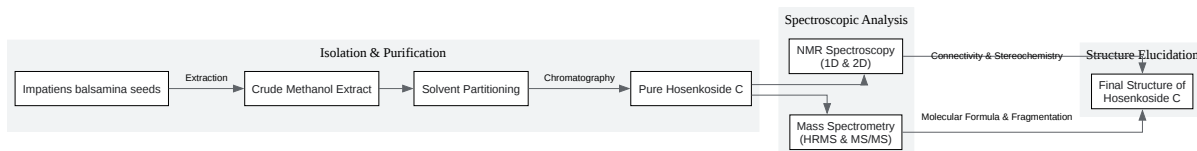
The isolation and structural elucidation of **Hosenkoside C** involve a multi-step process combining extraction, chromatography, and spectroscopic analysis.

- **Extraction:** The dried and powdered seeds of *Impatiens balsamina* are typically extracted with methanol or ethanol to obtain a crude extract containing a mixture of glycosides and other secondary metabolites.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Baccharane glycosides like **Hosenkoside C** are generally enriched in the more polar n-butanol fraction.
- **Chromatographic Separation:** The butanol fraction is subjected to multiple chromatographic steps, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of the purified **Hosenkoside C** are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).
 - **Data Acquisition:** 1D (¹H and ¹³C) and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- 2D NMR Experiments: A suite of 2D NMR experiments is essential for the complete structural assignment:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is critical for assembling the carbon skeleton and identifying connections between the aglycone and sugar units.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
- Mass Spectrometry:
 - High-Resolution Mass Spectrometry (HRMS): Typically performed using Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement and determine the molecular formula.
 - Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented to produce a characteristic fragmentation pattern, which helps in identifying the aglycone and sugar components.

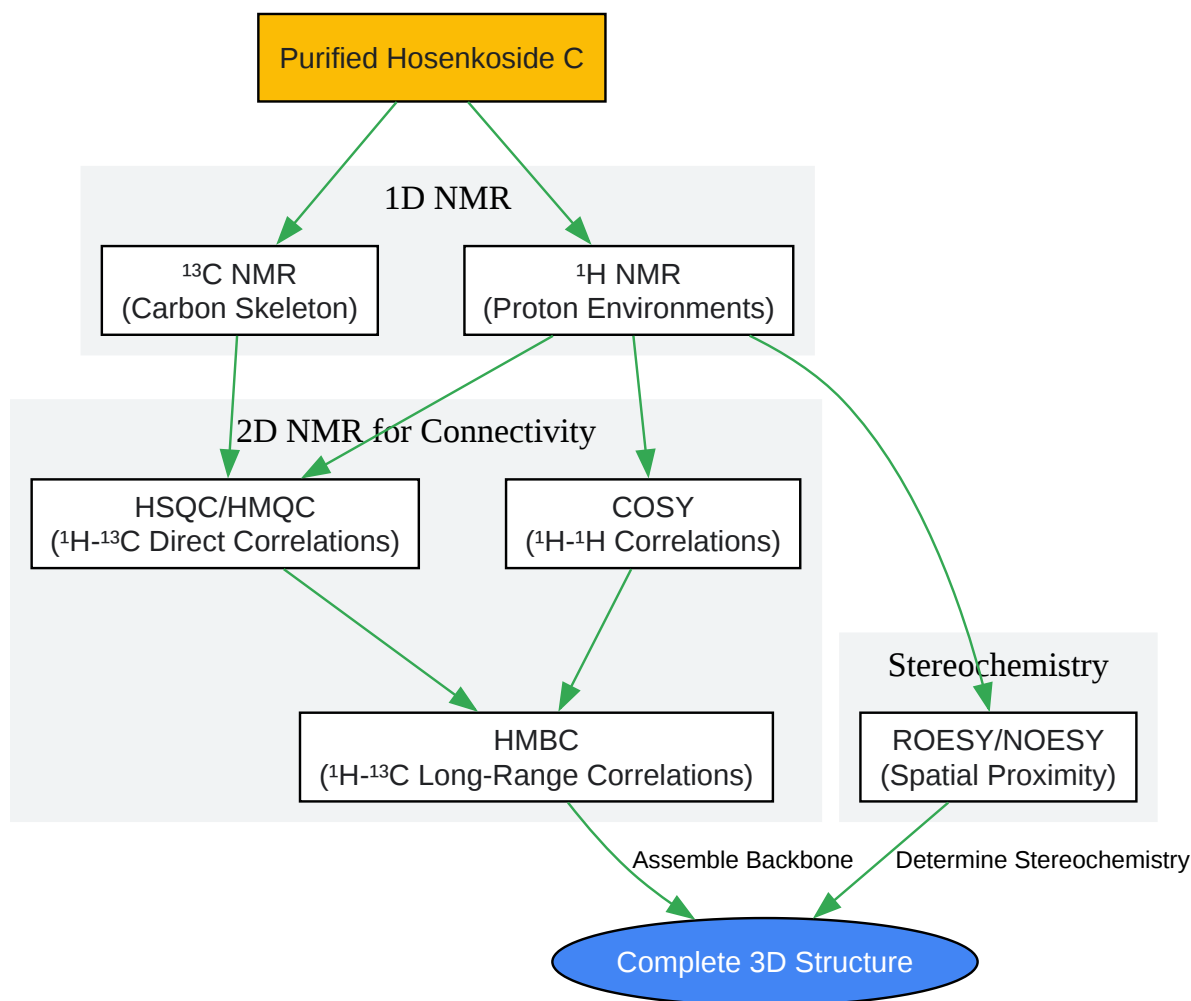
Visualized Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Hosenkoside C**.



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A general workflow for the isolation and spectroscopic analysis of **Hosenkoside C**.



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Logical relationships in NMR-based structure elucidation of **Hosenkoside C**.

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References

- 1. Baccharane glycosides from seeds of *Impatiens balsamina* - PubMed [pubmed.ncbi.nlm.nih.gov]

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